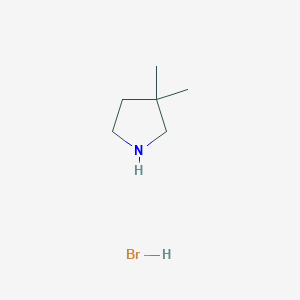
3,3-Dimethyl-pyrrolidine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-pyrrolidine hydrobromide is a useful research compound. Its molecular formula is C6H14BrN and its molecular weight is 180.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,3-Dimethyl-pyrrolidine hydrobromide is a quaternary ammonium salt derived from 3,3-dimethylpyrrolidine, a nitrogen-containing heterocyclic compound. Its chemical structure enhances solubility and stability, making it valuable in various organic synthesis and pharmaceutical applications. This compound is categorized as an alkaloid and heterocycle, with significant implications in medicinal chemistry due to its unique properties.
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as a nucleophile in organic reactions. Its basicity allows it to participate effectively in various chemical reactions, which are crucial for drug development.
- Nucleophilic Reactions : The compound acts as a nucleophile, engaging in reactions that can modify biological targets such as neurotransmitter receptors or metabolic enzymes.
- Structural Properties : The specific substitution pattern on the pyrrolidine ring influences both its chemical reactivity and biological properties, affecting its interaction with biological systems .
Interaction Studies
Preliminary studies indicate that this compound may interact with several biological targets:
- Neurotransmitter Receptors : Potential interactions with neurotransmitter systems suggest implications for neurological applications.
- Metabolic Enzymes : Its role in modulating enzyme activities could be explored for therapeutic interventions.
Case Studies
Comparative Analysis
The following table summarizes the structural similarities and differences between this compound and related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methylpyrrolidine | C₄H₉N | Contains one methyl group; less sterically hindered. |
| 2,5-Dimethylpyrrolidine | C₆H₁₃N | Methyl groups at different positions; affects reactivity. |
| 3,4-Dimethylpyrrolidine | C₆H₁₃N | Methyl groups on different carbons; alters physical properties. |
| 4-Methylpyrrolidine | C₄H₉N | Methyl group at position four; impacts biological activity differently. |
This table illustrates how the unique substitution pattern of this compound may influence its biological activity compared to other pyrrolidine derivatives.
Properties
IUPAC Name |
3,3-dimethylpyrrolidine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.BrH/c1-6(2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBVYUASQXSGNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














